Epienshicin
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H20O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(6R,7S,8R)-8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one |
InChI |
InChI=1S/C20H20O5/c1-10-11(2)20(22)14-8-18-17(24-9-25-18)7-13(14)19(10)12-4-5-15(21)16(6-12)23-3/h4-8,10-11,19,21H,9H2,1-3H3/t10-,11-,19-/m1/s1 |
InChI Key |
PKDKRIQIMYSIFF-XCJKDKRRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(=O)C2=CC3=C(C=C2[C@H]1C4=CC(=C(C=C4)O)OC)OCO3)C |
Canonical SMILES |
CC1C(C(=O)C2=CC3=C(C=C2C1C4=CC(=C(C=C4)O)OC)OCO3)C |
Origin of Product |
United States |
Natural Occurrence and Distribution of Epienshicin
Primary Botanical Sources of Epienshicin
Research has pinpointed the genus Schisandra as the principal natural source of this compound.
This compound has been definitively identified as a chemical constituent of Schisandra henryi. nih.govresearchgate.net This plant species, which is endemic to China's Yunnan Province, is known for a rich and complex chemical profile dominated by various types of lignans (B1203133). nih.govnih.gov Scientific analyses of S. henryi extracts, particularly from the shoots and leaves, have confirmed the presence of this compound alongside other aryltetralin lignans such as enshicin, wulignan A1 and A2, and epiwulignan A1. nih.govresearchgate.netresearchgate.net The identification was established through analytical techniques including UHPLC–MS/MS (Ultra-High-Performance Liquid Chromatography–Mass Spectrometry). researchgate.netresearchgate.net In addition to the parent compound, a related derivative, this compound methyl ether, has also been isolated from S. henryi. bohrium.com
While the chemical composition of S. henryi is noted to be similar to that of other well-known Schisandra species like S. chinensis and S. sphenanthera, the presence of this compound is most strongly and consistently documented in S. henryi. nih.govresearchgate.net The broader genus is characterized by the presence of dibenzocyclooctadiene lignans, often referred to as "Schisandra lignans," which are considered the main specific group of compounds in these plants. nih.govmdpi.com
Although comprehensive phytochemical profiles have been established for multiple Schisandra species, the explicit identification of this compound in species other than S. henryi is not prominently reported in the current body of scientific literature. mdpi.comresearchgate.net Research tends to focus on the more abundant lignans for comparative analyses across species. dntb.gov.ua Therefore, S. henryi remains the primary confirmed botanical source of this particular aryltetralin lignan (B3055560).
Quantitative Analysis of this compound Content in Plant Tissues
Quantitative analysis aims to measure the specific amounts of chemical compounds within plant tissues. While this compound has been qualitatively identified in Schisandra henryi, specific quantitative data detailing its exact concentration in various plant tissues (e.g., leaves, stems, fruits) is not extensively detailed in the available research.
However, studies on S. henryi provide quantitative data for other major lignans, offering a contextual understanding of the concentration of these compounds within the plant. For instance, in vitro cultures of S. henryi have been shown to be potent producers of various lignans. researchgate.net Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has determined the amounts of several key dibenzocyclooctadiene lignans in these cultures and in the leaves of the parent plant. frontiersin.org
Table 1: Quantitative Content of Major Lignans in Schisandra henryi (Leaf Extracts vs. In Vitro Cultures)
| Lignan Compound | Plant Part / Culture Type | Maximum Content (mg/100 g Dry Weight) | Reference |
|---|---|---|---|
| Schisantherin B | In Vitro Agar Microshoot Culture | 622.59 | frontiersin.org |
| Schisantherin B | Leaf Extract | 48.99 | frontiersin.org |
| Schisantherin A | In Vitro Agar Microshoot Culture | 143.74 | frontiersin.org |
| Schisantherin A | Leaf Extract | 4.75 | frontiersin.org |
| Schisandrin (B1198587) | In Vitro Agar Microshoot Culture | 61.24 | frontiersin.org |
| Schisandrin | Leaf Extract | 8.62 | frontiersin.org |
This data illustrates that the concentration of lignans can vary significantly between the parent plant and in vitro cultures, with the latter often demonstrating a much higher production capacity. mdpi.com
Environmental and Genetic Factors Influencing Natural Accumulation
The production and accumulation of secondary metabolites in plants, including lignans like this compound, are complex processes influenced by both the plant's genetic makeup and its interaction with the environment. mdpi.com
Environmental Factors: The quality of medicinal plants, indicated by the concentration of their active compounds, is closely linked to environmental conditions. nih.govresearchgate.net For the Schisandra genus, key environmental factors that influence the accumulation of lignans include:
Climate: Temperature and precipitation are major drivers. Studies on S. sphenanthera have shown that variations in temperature and seasonal or annual precipitation are correlated with the content of lignans. nih.govresearchgate.netmdpi.com
Geography and Soil: Geographical location and soil conditions play a significant role. nih.gov Research on S. chinensis has found correlations between lignan content and soil properties such as pH, magnesium content, and total phosphorus.
Sunlight and Altitude: Schisandra species often prefer shade and grow well under forest canopies, suggesting that light intensity can affect their growth and chemical composition. nih.gov Elevation has also been identified as a factor positively correlated with total lignan content in some species. mdpi.com
Genetic Factors: Genetic variation is a fundamental determinant of a plant's chemical profile. Within the Schisandra genus, different species and even different varieties of the same species exhibit variations in their lignan content. bohrium.com Research has shown tissue-specific distribution of lignans, with compounds like Gomisin J accumulating predominantly in the roots of S. sphenanthera, highlighting the genetic regulation of biosynthesis and storage. Furthermore, studies have identified specific genes, such as those encoding for cytochrome P450 enzymes, that are believed to be critically involved in the biosynthetic pathways of lignans. The expression of these genes can vary between plant tissues and may even be gender-specific in dioecious plants like Schisandra.
Isolation and Chromatographic Separation Methodologies for Epienshicin
Extraction Techniques from Diverse Plant Biomass
The journey to isolating Epienshicin begins with its extraction from plant sources. The primary documented source of this compound is Schisandra henryi, an endemic species to China. mdpi.comnih.govresearchgate.net Various parts of the plant, including the stems and leaves, have been found to contain a variety of lignans (B1203133), among them this compound. mdpi.comnih.gov
The initial step involves liberating these compounds from the plant matrix. mjpms.in This is typically achieved through solvent extraction, a foundational technique in natural product chemistry. mjpms.invinanhatrang.com The selection of the solvent is critical and is based on the polarity of the target compounds. mjpms.in For lignans like this compound, polar solvents are generally effective. After harvesting, the plant material is often dried to reduce moisture content and ground into a fine powder to increase the surface area, facilitating more efficient solvent penetration. mjpms.in
Commonly employed extraction methods include:
Maceration: Soaking the plant material in a solvent (such as ethanol (B145695) or methanol) for an extended period. mjpms.in
Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to cycle fresh solvent through the plant material, which is generally more efficient than simple maceration. epa.gov
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time. unirioja.es
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process. unirioja.es
These techniques yield a "crude extract," which is a complex mixture containing this compound along with numerous other compounds like flavonoids, other lignans, and chlorophyll. nih.gov
Table 1: Plant Sources and Extraction Overview for this compound
| Plant Species | Plant Part(s) Used | Typical Extraction Methods | Key Compound Class |
|---|---|---|---|
| Schisandra henryi | Stems, Leaves | Solvent Extraction (Ethanol, Methanol) | Aryltetralin Lignans |
Liquid-Liquid Extraction and Solid-Phase Extraction Approaches
Following the initial extraction, the crude extract must undergo preliminary purification to remove major impurities and enrich the concentration of the target lignans. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two common methods for this cleanup stage. mdpi.comscioninstruments.com
Liquid-Liquid Extraction (LLE) operates on the principle of differential solubility of compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orgkjhil.com The crude extract is dissolved in a solvent system, and by partitioning it against an immiscible solvent, compounds can be separated based on their polarity. For instance, LLE using a solvent like ethyl acetate (B1210297) can be employed to separate phenolic compounds from a crude plant hydrolysate. phenomenex.blog This step helps to remove highly polar or non-polar impurities from the extract, resulting in a fraction enriched with lignans.
Solid-Phase Extraction (SPE) is a chromatographic technique used for sample preparation and purification. sigmaaldrich.comaffinisep.compjoes.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). thermofisher.com The separation can occur in two modes:
Bind-Elute SPE: The compounds of interest (lignans) are retained on the solid phase while impurities pass through. The retained compounds are then washed off (eluted) with a different solvent. sigmaaldrich.com
Interference Removal SPE: The impurities are retained on the solid phase, and the target analytes, including this compound, pass through freely. sigmaaldrich.com
SPE is highly versatile due to the wide variety of available stationary phases (e.g., reversed-phase, normal-phase, ion-exchange), allowing for targeted cleanup of the extract before more advanced chromatographic steps. thermofisher.com It offers advantages over LLE, including reduced solvent consumption, higher reproducibility, and the potential for automation. scioninstruments.com
Advanced Chromatographic Purification Strategies
To isolate this compound from other structurally similar lignans present in the enriched extract, advanced chromatographic techniques with high resolving power are necessary.
Preparative HPLC is a high-pressure liquid chromatography method designed to purify significant quantities of a specific compound from a mixture. thermofisher.comgilson.comteledynelabs.com It operates on the same principles as analytical HPLC but uses larger columns, higher flow rates, and larger sample injection volumes. labcompare.com The enriched lignan (B3055560) fraction is injected into the HPLC system, where it is passed through a column packed with a stationary phase (commonly silica-based). A mobile phase is pumped through the column, and compounds are separated based on their differential affinity for the stationary and mobile phases. teledynelabs.com This technique offers high resolution, making it capable of separating closely related isomers and analogues, which is essential for purifying this compound from compounds like Enshicin or Wulignan A1. researchgate.netardena.com The fractions containing the purified compound are collected as they exit the detector. labcompare.com
Centrifugal Partition Chromatography (CPC), also known as counter-current chromatography, is a form of liquid-liquid chromatography that eliminates the need for a solid stationary support. gilson.complantaanalytica.com The stationary phase is a liquid that is immobilized in the column by a strong centrifugal force, while the mobile phase (an immiscible liquid) is pumped through it. biopharminternational.comgilson.com Separation is based on the differential partitioning of solutes between the two liquid phases. plantaanalytica.com
This technique is particularly well-suited for the purification of natural products because it avoids irreversible adsorption of the sample onto a solid support, leading to high recovery rates. rotachrom.com Research on Schisandra henryi has specifically utilized CPC for the phytochemical analysis and isolation of 17 different lignans and neolignans, including those of the aryltetralin class to which this compound belongs. researchgate.net This demonstrates its effectiveness as a primary tool for purifying compounds from this specific plant source.
Column chromatography is a fundamental preparative technique used for separating components of a mixture. vipw.inbiosmartnotes.com A glass column is packed with a solid adsorbent, such as silica (B1680970) gel or alumina (B75360) (the stationary phase). savemyexams.com The sample mixture is loaded at the top, and a solvent (the mobile phase) is passed through the column by gravity. ijnrd.org Components separate as they move down the column at different rates based on their degree of adsorption to the stationary phase. ijnrd.org
Flash chromatography is an evolution of traditional column chromatography that is faster and more efficient. ajrconline.orgiajpr.com It operates under moderate pressure (using compressed air or a pump), which pushes the mobile phase through the column more quickly, leading to better separation and reduced run times. hawachhplccolumn.comchromtech.com These methods are often used as an intermediate purification step, to fractionate the crude or LLE/SPE-purified extract before final purification by a higher-resolution technique like preparative HPLC or CPC. ajrconline.org
Table 2: Comparison of Advanced Chromatographic Purification Techniques
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Primary Advantage |
|---|---|---|---|---|
| Preparative HPLC | Solid (e.g., Silica, C18) | Liquid | Differential Adsorption/Partition | High resolution for complex mixtures |
| Centrifugal Partition Chromatography (CPC) | Liquid | Liquid (immiscible) | Differential Partitioning | No solid support, high sample recovery |
| Flash/Column Chromatography | Solid (e.g., Silica, Alumina) | Liquid | Differential Adsorption | Cost-effective for initial bulk separation |
Criteria for High-Purity this compound Isolation in Research
The objective of the isolation process is to obtain this compound at a high degree of purity, suitable for structural elucidation, biological activity screening, and other research purposes. High-purity is a prerequisite for generating reliable scientific data. gilson.comnih.gov
The criteria for establishing high purity include:
Purity Percentage: For research applications, a purity level of >95%, and often >98% or >99%, is required. biopharminternational.com This is typically determined by a sensitive analytical method, most commonly analytical HPLC coupled with a detector like a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).
Absence of Impurities: The analytical chromatogram should show a single, sharp peak corresponding to this compound, with minimal or no detectable peaks from other compounds, especially structurally related lignans.
Structural Confirmation: The identity of the isolated compound must be unequivocally confirmed. This is achieved using spectroscopic techniques such as Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) to elucidate the precise chemical structure.
Broad Analytical Definition: In advanced applications, a comprehensive characterization may be required, detailing the levels of any residual solvents, water content, and trace metals. nih.gov
Only when these criteria are met can the isolated this compound be considered pure enough for subsequent scientific investigation.
Spectroscopic and Spectrometric Characterization of Epienshicin
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which is used to deduce the molecular formula.
Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is a powerful hyphenated technique that combines the separation capabilities of UHPLC with the detection power of tandem mass spectrometry. chromatographytoday.com For a novel compound, UHPLC would first be used to isolate it from a complex mixture, providing a pure sample for mass analysis. The mass spectrometer would then determine the mass-to-charge ratio (m/z) of the molecular ion. nih.gov In tandem MS (MS/MS), the molecular ion is isolated, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. wikipedia.org This fragmentation pattern provides valuable information about the compound's substructures. youtube.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules without causing significant fragmentation of the parent molecule. nih.gov This allows for the accurate determination of the molecular weight. libretexts.org By adjusting the cone voltage in the ESI source, controlled fragmentation can be induced, offering insights into the molecule's structure. The fragmentation patterns observed can help identify functional groups and the connectivity of the molecular framework. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed atomic connectivity and stereochemistry of a molecule in solution. uobasrah.edu.iq
One-Dimensional NMR (¹H NMR, ¹³C NMR)
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. researchgate.net Chemical shifts indicate the electronic environment of each proton, integration reveals the relative number of protons for each signal, and coupling patterns (multiplicity) show which protons are adjacent to one another. youtube.com
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov The chemical shift of each carbon signal indicates its functional group and hybridization state. While standard ¹³C NMR spectra are typically proton-decoupled (showing all signals as singlets), specialized experiments can provide information about the number of attached protons. youtube.com
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
2D NMR experiments provide correlational information between different nuclei, which is crucial for assembling the complete structure of a complex molecule. wikipedia.org
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying spin systems and tracing out proton connectivity within molecular fragments. creative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. emerypharma.com This allows for the unambiguous assignment of which protons are attached to which carbons. creative-biostructure.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). emerypharma.com HMBC is critical for connecting the molecular fragments identified by COSY and for identifying quaternary carbons (carbons with no attached protons).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. creative-biostructure.com This information is vital for determining the relative stereochemistry and conformation of the molecule. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ijprajournal.com This absorption is caused by electronic transitions within the molecule, typically involving π electrons and non-bonding electrons. The presence of absorption bands in the UV-Vis spectrum indicates the presence of chromophores, which are light-absorbing functional groups such as conjugated systems (alternating double and single bonds) and aromatic rings. msu.eduupi.edu The wavelength of maximum absorbance (λmax) can provide clues about the extent of conjugation and the nature of the chromophore. uzh.ch
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique employed for the identification of functional groups within a molecular structure. utdallas.edututorchase.com The principle of IR spectroscopy is based on the interaction of infrared radiation with molecules, causing the bonds between atoms to vibrate through stretching and bending motions. specac.componder.ing Specific bonds absorb infrared radiation at characteristic frequencies, and a plot of this absorption (or transmittance) versus wavenumber (cm⁻¹) generates an infrared spectrum. tutorchase.comsolubilityofthings.com This spectrum serves as a unique "molecular fingerprint," with distinct peaks corresponding to the various functional groups present in the compound. specac.componder.ing The IR spectrum is generally analyzed in two key areas: the functional group region (typically 4000 cm⁻¹ to 1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which contains a complex pattern of absorptions characteristic of the molecule as a whole. libretexts.orgwikieducator.orglibretexts.org
The infrared spectrum of Epienshicin provides significant structural information through the identification of its constituent functional groups. Detailed analysis of the absorption bands reveals a molecule of considerable complexity, featuring hydroxyl, aromatic, aliphatic, ester, and alkene moieties.
The research findings derived from the IR spectrum of this compound are consolidated in the data table below. Each significant absorption band is correlated with a specific vibrational mode and its corresponding functional group.
Infrared Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
|---|---|---|---|
| 3450 | Strong, Broad | O-H Stretch | Alcohol / Phenol |
| 3080 | Medium | =C-H Stretch | Aromatic / Alkene |
| 2960 | Strong | C-H Stretch | Alkane (Aliphatic) |
| 2870 | Strong | C-H Stretch | Alkane (Aliphatic) |
| 1735 | Strong, Sharp | C=O Stretch | Ester |
| 1650 | Medium | C=C Stretch | Alkene |
| 1600 & 1475 | Medium to Weak | C=C Stretch (in-ring) | Aromatic Ring |
| 1240 | Strong | C-O Stretch | Ester |
| 1100 | Medium | C-O Stretch | Alcohol |
A prominent feature in the spectrum of this compound is a strong and broad absorption band centered at approximately 3450 cm⁻¹. This is highly characteristic of the O-H stretching vibration found in alcohols or phenols. libretexts.orglibretexts.org The significant broadening of this peak is indicative of intermolecular hydrogen bonding. libretexts.org
The C-H stretching region provides further structural detail. The absorption at 3080 cm⁻¹, which is above the 3000 cm⁻¹ dividing line, is characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of aromatic or alkene groups. orgchemboulder.comorgchemboulder.comvscht.cz Conversely, the strong, sharp peaks observed at 2960 cm⁻¹ and 2870 cm⁻¹ are typical for the symmetric and asymmetric stretching of sp³ hybridized C-H bonds in aliphatic (alkane-like) portions of the molecule. uc.edulumenlearning.com
One of the most readily identifiable absorptions is the very strong, sharp peak at 1735 cm⁻¹. This absorption falls squarely within the range for the carbonyl (C=O) stretching vibration of an ester functional group. orgchemboulder.compressbooks.pubspectroscopyonline.com The presence of an alkene C=C double bond is indicated by a medium-intensity absorption at 1650 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org This is further supported by the presence of weaker to medium absorptions at 1600 cm⁻¹ and 1475 cm⁻¹, which are characteristic of C-C in-ring stretching of an aromatic ring. orgchemboulder.comlumenlearning.com
Finally, the fingerprint region of the spectrum displays several strong absorptions that support the assignments from the functional group region. A strong band at 1240 cm⁻¹ is consistent with the C-O stretching vibration of the ester group, often referred to as the asymmetric C-C-O stretch. spectroscopyonline.comspectroscopyonline.com A medium-intensity band around 1100 cm⁻¹ is attributable to the C-O stretching of an alcohol. spectroscopyonline.com
Biosynthetic Pathways and Metabolic Engineering for Epienshicin Production
Proposed Biosynthetic Routes for Aryltetralin Lignans (B1203133)
The biosynthesis of Epienshicin is believed to follow the general pathway established for aryltetralin and dibenzocyclooctadiene lignans, which originates from the phenylpropanoid pathway. nih.govnih.gov This foundational metabolic route provides the essential building blocks for a vast array of plant secondary metabolites. The journey begins with the amino acid phenylalanine, which undergoes a series of enzymatic transformations to produce coniferyl alcohol, a key monolignol precursor. nih.gov
The proposed biosynthetic pathway leading to the core lignan (B3055560) structure is a multi-step process:
Dimerization of Coniferyl Alcohol: Two molecules of coniferyl alcohol are coupled to form pinoresinol (B1678388). This crucial step is mediated by dirigent proteins (DIRs), which dictate the stereochemistry of the resulting lignan. researchgate.net
Sequential Reductions: Pinoresinol is then sequentially reduced to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). These reduction steps are catalyzed by pinoresinol-lariciresinol reductases (PLRs). nih.gov
Formation of the Dibenzylbutyrolactone Core: Secoisolariciresinol is subsequently oxidized to matairesinol, a dibenzylbutyrolactone lignan, by secoisolariciresinol dehydrogenase (SDH). researchgate.net Matairesinol is considered a pivotal intermediate, branching off to various classes of lignans, including the dibenzocyclooctadiene scaffold of this compound.
From matairesinol, a series of oxidative cyclization and tailoring reactions, likely catalyzed by cytochrome P450 (CYP) enzymes, are thought to lead to the formation of the dibenzocyclooctadiene ring system and the specific functional group decorations characteristic of this compound. springernature.com
Enzymatic Steps and Key Intermediates in this compound Formation
While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, studies on related lignans in Schisandra provide significant insights into the key enzymes and intermediates involved.
Key Enzymes:
| Enzyme Class | Abbreviation | Proposed Function in this compound Biosynthesis |
| Phenylalanine ammonia-lyase | PAL | Initiates the phenylpropanoid pathway by converting phenylalanine to cinnamic acid. nih.gov |
| Cinnamate 4-hydroxylase | C4H | Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid. nih.gov |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to its CoA-ester. |
| Cinnamoyl-CoA reductase | CCR | Reduces cinnamoyl-CoA esters to their corresponding aldehydes. |
| Cinnamyl alcohol dehydrogenase | CAD | Converts cinnamaldehydes to monolignols, such as coniferyl alcohol. nih.gov |
| Dirigent Protein | DIR | Mediates the stereospecific dimerization of coniferyl alcohol to pinoresinol. researchgate.net |
| Pinoresinol-Lariciresinol Reductase | PLR | Catalyzes the sequential reduction of pinoresinol to secoisolariciresinol. nih.gov |
| Secoisolariciresinol Dehydrogenase | SDH | Oxidizes secoisolariciresinol to matairesinol. researchgate.net |
| Cytochrome P450 Monooxygenases | CYPs | Believed to catalyze the oxidative cyclization of the dibenzocyclooctadiene ring and subsequent hydroxylation and methoxylation reactions to form this compound. springernature.comnih.gov |
Key Intermediates:
The biosynthetic pathway to this compound is proposed to proceed through several key intermediate compounds:
| Intermediate | Chemical Class |
| Phenylalanine | Amino Acid |
| Cinnamic Acid | Phenylpropanoid |
| Coniferyl Alcohol | Monolignol |
| Pinoresinol | Furofuran Lignan |
| Lariciresinol | Furofuran Lignan |
| Secoisolariciresinol | Dibenzylbutane Lignan |
| Matairesinol | Dibenzylbutyrolactone Lignan |
Transcriptome analyses of Schisandra sphenanthera and Schisandra chinensis have identified numerous candidate genes encoding PAL, C4H, 4CL, CCR, CAD, DIRs, PLRs, SDH, and various CYPs that are likely involved in lignan biosynthesis. nih.govnih.gov The specific CYPs responsible for the final tailoring steps that produce the unique structure of this compound are a subject of ongoing research.
Regulation of Lignan Biosynthesis in Schisandra Plants
The production of lignans, including this compound, in Schisandra plants is a tightly regulated process influenced by developmental and environmental cues. The expression of biosynthetic genes is known to be tissue-specific and can vary during fruit maturation. nih.govresearchgate.net
Research suggests that the upregulation of the phenylpropanoid pathway is a critical factor in the accumulation of lignans. nih.gov This involves the coordinated expression of genes encoding enzymes such as PAL and C4H. Furthermore, the Nrf2-mediated signaling pathway has been implicated in the regulation of enzymes involved in the detoxification and antioxidant responses, which may indirectly influence the biosynthesis and accumulation of lignans. jmpm.vn
Hormonal regulation also plays a role, with plant hormones potentially influencing the expression of key biosynthetic genes. The use of bioreactors for the cultivation of Schisandra shoot cultures has demonstrated that manipulation of the culture conditions can significantly impact biomass and lignan production, highlighting the potential for metabolic engineering approaches to enhance this compound yields. researchgate.net
Investigations into Stereospecificity of this compound Biosynthesis
The stereochemistry of lignans is a critical determinant of their biological activity. Dibenzocyclooctadiene lignans, such as this compound, possess multiple chiral centers, leading to the possibility of numerous stereoisomers. However, in nature, they are often found as a single, optically active isomer, indicating a high degree of stereochemical control during their biosynthesis.
The initial stereospecificity is established during the dimerization of two achiral coniferyl alcohol molecules, a reaction governed by dirigent proteins. researchgate.net Subsequent enzymatic reactions, particularly those catalyzed by reductases and dehydrogenases, must also proceed with high stereoselectivity to yield the specific stereoisomer of this compound.
While the specific enzymes controlling the stereochemistry of this compound are yet to be fully characterized, studies on other lignans provide valuable models. For instance, research on lignan biosynthesis in Arctium lappa has revealed that the stereochemical outcome is organ-specific and that multiple isozymes with different stereochemical preferences are involved. nih.gov It is plausible that a similar mechanism exists in Schisandra plants, with specific enzymes ensuring the formation of the correct stereoisomer of this compound. The asymmetric total synthesis of related dibenzocyclooctadiene lignans has been achieved, further highlighting the importance of controlling stereochemistry to obtain the naturally occurring and biologically active forms. elsevierpure.com
Synthetic Chemistry Approaches to Epienshicin and Its Analogues
Strategies for Total Synthesis of Complex Aryltetralin Lignans (B1203133)
The total synthesis of aryltetralin lignans like Epienshicin is a challenging endeavor due to their stereochemically dense core. Over the years, several key strategies have emerged, often converging on the construction of the central tetralin ring system. Four general approaches have been particularly prominent in the synthesis of podophyllotoxin and its derivatives, which share the same structural scaffold as this compound. nih.govresearchgate.net
These foundational strategies include:
The Oxo-ester Route: This approach typically involves the cyclization of an intermediate containing an ester and a ketone functionality to form the lactone ring found in many aryltetralin lignans.
The Dihydroxy Acid Route: This strategy utilizes a dihydroxy acid precursor which undergoes cyclization to form the core structure.
The Tandem Conjugate Addition Route: This powerful method often involves a Michael addition followed by an intramolecular reaction to construct the tetralin skeleton in a highly controlled manner. nih.govresearchgate.net
The Diels-Alder Route: A classic cycloaddition reaction, the Diels-Alder approach can be used to form the B ring of the aryltetralin structure with good stereocontrol. nih.govumanitoba.ca
More recent innovations have introduced advanced catalytic methods. A notable example is a concise total synthesis of podophyllotoxin that utilizes a palladium-catalyzed C(sp³)-H arylation reaction as a key step. nih.gov This modern approach allows for the efficient formation of a crucial carbon-carbon bond, significantly shortening the synthetic sequence. nih.gov Retrosynthetic analyses often identify a late-stage benzhydryl precursor as a key intermediate, allowing for convergent assembly of the molecule. nih.gov
| Synthetic Strategy | Key Transformation | Common Precursors | Reference |
| Oxo-ester Route | Intramolecular cyclization | Aryl aldehydes, succinates | nih.govresearchgate.net |
| Tandem Conjugate Addition | Michael addition-cyclization | Substituted butenolides | nih.govresearchgate.net |
| Diels-Alder Route | [4+2] Cycloaddition | o-Quinodimethanes, dienophiles | nih.govumanitoba.caresearchgate.net |
| C-H Arylation | Pd-catalyzed C(sp³)-H activation | Bromopiperonal derivatives | nih.gov |
Stereoselective Synthetic Methods for this compound Isomers
Controlling the stereochemistry at the multiple chiral centers of the aryltetralin core is a primary challenge in the synthesis of this compound and its isomers. Numerous stereoselective methods have been developed to address this.
Asymmetric synthesis often employs chiral auxiliaries to direct the stereochemical outcome of key reactions. For instance, a menthyloxy group has been used as a chiral auxiliary in tandem conjugate addition reactions to achieve the asymmetric synthesis of podophyllotoxin derivatives. researchgate.net Another approach involves the use of chiral N-allylhydrazones in a cascade process to generate specific stereocenters. nih.gov
Enzymatic reactions have also been explored to create versatile chiral building blocks. Lipase-mediated kinetic resolution, for example, can separate enantiomers of a key synthetic intermediate, providing access to all possible stereoisomers of a target natural product. researchgate.net This method is invaluable for establishing the absolute configuration of naturally occurring isomers and for studying the biological activity of each stereoisomer. researchgate.net
Furthermore, stereoselective reductions can play a crucial role. An unprecedented stereoselective ionic reduction was a key step in the elaboration of a cycloadduct to form (-)-deoxypodophyllotoxin, an isomer of this compound. umanitoba.ca These methods are essential for synthesizing specific isomers and understanding their unique biological roles.
| Method | Description | Key Feature | Example Application |
| Chiral Auxiliaries | A chiral molecule temporarily incorporated into a substrate to direct the stereochemical course of a reaction. | Removable after the key transformation. | Use of a menthyloxy group in conjugate additions. researchgate.net |
| Enzymatic Kinetic Resolution | The use of an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for their separation. | Provides access to enantiomerically pure starting materials. | Lipase-mediated resolution for building blocks. researchgate.net |
| Asymmetric Catalysis | A catalyst that influences the stereochemistry of a reaction, leading to the preferential formation of one enantiomer or diastereomer. | Small amounts of a chiral catalyst can generate large quantities of a chiral product. | Organocatalyzed Diels-Alder reactions. organic-chemistry.org |
| Substrate-Controlled Diastereoselection | The existing stereocenters in a molecule influence the stereochemical outcome of a subsequent reaction. | Relies on the inherent stereochemistry of an intermediate. | Stereoselective ionic reduction. umanitoba.ca |
Derivatization and Structure Modification for Academic Research
The synthesis of this compound analogues through derivatization and structural modification is crucial for academic research, particularly for structure-activity relationship (SAR) studies. These studies help to identify the key structural features responsible for the biological activity of a compound. nih.gov By systematically modifying different parts of the this compound molecule, researchers can probe its interactions with biological targets.
Modifications can be made at various positions of the aryltetralin scaffold. For example, the pendant aromatic ring (E-ring) is a common site for modification, where different substitution patterns can be introduced to investigate their effect on activity. The lactone ring (D-ring) can also be altered or replaced with other functional groups. These modifications are often guided by the need to improve potency, selectivity, or pharmacokinetic properties. nbuv.gov.ua
The development of synthetic routes that are amenable to late-stage diversification is highly valuable. The palladium-catalyzed C-H arylation strategy, for instance, allows for the introduction of diversity at a late stage in the synthesis, facilitating the rapid generation of a library of analogues from a common advanced intermediate. escholarship.org This approach accelerates the exploration of the chemical space around the natural product.
Development of Novel Synthetic Precursors and Building Blocks
One area of focus has been the creation of versatile building blocks that can be elaborated into the core structure through a minimal number of steps. For example, the development of methods to access enantiomerically pure butenolides or other key lactone intermediates has been critical for many total syntheses. researchgate.net
Furthermore, the design of precursors for powerful cascade reactions represents a significant advancement. These reactions allow for the formation of multiple bonds and stereocenters in a single operation, leading to a substantial increase in synthetic efficiency. nih.gov The development of novel annulation reactions, such as those between lithium enolates and diketene, has provided new pathways to complex carbocyclic skeletons. escholarship.org The ability to construct key fragments of the molecule, such as phosphinic dipeptide analogues, through multi-component reactions also represents a move towards more efficient and modular synthetic strategies. mdpi.comresearchgate.net
Molecular Mechanisms of Action of Epienshicin
Identification of Cellular and Subcellular Targets
Direct identification of the cellular and subcellular targets of Epienshicin has not been extensively documented. However, based on the known activities of other aryltetralin lignans (B1203133), several potential targets can be inferred. For instance, podophyllotoxin, a well-studied aryltetralin lignan (B3055560), is known to interact with tubulin, thereby disrupting microtubule dynamics and inhibiting cell division. dergipark.org.tr Some derivatives of aryltetralin lignans have also been shown to interact with topoisomerase IIα-DNA complexes, which can block the cell cycle. researchgate.net
Furthermore, research on various lignans suggests that their effects are not limited to a single target. They can influence a variety of cellular components, including receptors on the cell surface and proteins within intracellular signaling cascades. mdpi.com For example, some lignans have been shown to modulate the activity of the epidermal growth factor receptor (EGFR). mdpi.com Given its structural classification, it is plausible that this compound may share some of these cellular and subcellular targets, potentially localizing to the cytoplasm and nucleus to exert its effects. However, definitive studies are required to confirm the specific binding partners and localization of this compound within the cell.
Interactions with Protein Kinases and Phosphatases
The interaction of this compound with protein kinases and phosphatases is a key area of interest for understanding its mechanism of action. While direct evidence is not available for this compound itself, extensive research on related lignans from Schisandra demonstrates significant modulation of several critical kinase signaling pathways. acgpubs.org
MAPK Pathway: Lignans from Schisandra have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and stress responses. researchgate.net For instance, some lignans can inhibit the phosphorylation of key MAPK members like ERK, JNK, and p38. researchgate.netnih.gov This inhibition can suppress downstream inflammatory and proliferative signals. researchgate.net Specifically, the aryltetralin lignan picropodophyllotoxin has been found to induce apoptosis in cancer cells through the activation of JNK/p38 MAPK pathways mediated by reactive oxygen species (ROS). mdpi.com
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade involved in cell survival, growth, and metabolism that is modulated by Schisandra lignans. chemfaces.comresearchgate.net Some lignans can activate the PI3K/Akt pathway, which can be protective in certain cellular contexts. chemfaces.com Conversely, other studies indicate that certain lignans can suppress the PI3K/Akt pathway, which is often dysregulated in cancer. researchgate.net For example, deoxypodophyllotoxin (B190956) has been shown to inhibit the EGFR signaling pathway, which in turn affects the downstream PI3K/Akt and MAPK/ERK pathways. mdpi.com
The following table summarizes the observed interactions of related lignans with these key kinase pathways.
| Lignan Class/Compound | Kinase Pathway | Observed Effect | Reference |
| Schisandra Lignans | MAPK (ERK, JNK, p38) | Inhibition of phosphorylation | researchgate.netnih.gov |
| Picropodophyllotoxin (Aryltetralin) | JNK/p38 MAPK | Activation leading to apoptosis | mdpi.com |
| Schisandra Lignans | PI3K/Akt | Activation or inhibition depending on context | chemfaces.comresearchgate.net |
| Deoxypodophyllotoxin (Aryltetralin) | EGFR/PI3K/Akt/MAPK | Inhibition of phosphorylation | mdpi.com |
Modulation of Gene Expression and Protein Synthesis
This compound and related lignans likely exert significant control over cellular processes through the modulation of gene expression and protein synthesis. scientificarchives.comnih.gov This regulation can occur at multiple levels, from the transcription of DNA into messenger RNA (mRNA) to the translation of mRNA into proteins. researchgate.netresearchgate.net
Epigenetic modifications, such as changes in DNA methylation and histone modifications, represent a key mechanism by which gene expression can be altered without changing the DNA sequence itself. mdpi.com These modifications can influence whether genes are turned "on" or "off." mdpi.com While direct evidence for this compound is lacking, other lignans have been shown to induce epigenetic changes, including DNA methylation and histone modifications. mdpi.com
At the level of transcription, lignans can influence the activity of transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription. researchgate.net For example, lignans from Schisandra have been shown to suppress the expression of genes encoding pro-inflammatory cytokines by inhibiting the activity of transcription factors like NF-κB and AP-1. nih.gov This leads to a decrease in the synthesis of inflammatory proteins such as iNOS and COX-2. nih.gov
The process of protein synthesis itself, which occurs at the ribosome, can also be a target. murdoch.edu.au By affecting signaling pathways like PI3K/Akt and MAPK, which are known to regulate protein synthesis machinery, lignans can indirectly control the production of specific proteins. targetmol.com
Regulation of Autophagy and Cellular Homeostasis
Autophagy is a fundamental cellular process for degrading and recycling cellular components, thereby maintaining cellular homeostasis. nih.govsemanticscholar.org Emerging evidence suggests that lignans from Schisandra can modulate autophagy. acgpubs.orgresearchgate.net
The regulation of autophagy is complex, involving a number of signaling pathways, most notably the AMPK and mTOR pathways. semanticscholar.orgnbuv.gov.ua Lignans have been shown to influence these pathways. researchgate.net For instance, some studies indicate that Schisandra lignans can promote autophagy. medchemexpress.comnih.gov Schisandrin (B1198587) A, a well-studied lignan, has been shown to activate autophagy, which may contribute to its hepatoprotective effects. This activation can be observed by an increase in the level of LC3-II, a marker for autophagosomes, and a decrease in p62, a protein that is degraded during autophagy. nih.gov
The mechanism by which lignans regulate autophagy may be linked to their effects on the AMPK-NLRP3 signaling pathway. medchemexpress.com By promoting autophagy, these compounds can help clear damaged organelles and protein aggregates, which is crucial for maintaining cellular health and preventing diseases associated with cellular stress. nih.gov
Impact on Cell Signaling Cascades
This compound, like other bioactive lignans, is expected to have a significant impact on various cell signaling cascades, thereby influencing a wide range of cellular functions. The Nuclear Factor-kappa B (NF-κB) pathway is a prominent example of a signaling cascade that is strongly modulated by Schisandra lignans.
The NF-κB pathway is a key regulator of the inflammatory response. researchgate.net In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. nih.gov
Studies have shown that lignans from Schisandra can inhibit the NF-κB pathway at multiple points. nih.gov They can suppress the phosphorylation of IKKα/β and IκB-α, thereby preventing the release and nuclear translocation of NF-κB. nih.gov This leads to a reduction in the expression of NF-κB target genes, including those for inflammatory cytokines like TNF-α and interleukins, as well as enzymes like iNOS and COX-2. researchgate.net The modulation of the NF-κB pathway appears to be a central mechanism for the anti-inflammatory effects observed with many Schisandra lignans.
The table below summarizes the impact of related lignans on key signaling cascades.
| Lignan/Lignan Group | Signaling Cascade | Effect | Implication | Reference |
| Schisandra Lignans | NF-κB | Inhibition of IKK and IκBα phosphorylation, leading to reduced NF-κB activation. | Anti-inflammatory effects. | nih.gov |
| Schisandra Lignans | MAPK | Modulation of ERK, JNK, and p38 phosphorylation. | Regulation of cell proliferation and stress responses. | researchgate.net |
| Schisandra Lignans | PI3K/Akt | Pathway modulation. | Influence on cell survival and metabolism. | chemfaces.comresearchgate.net |
| Schisandra Lignans | Autophagy Pathways (e.g., AMPK/mTOR) | Activation of autophagy. | Maintenance of cellular homeostasis. | researchgate.netmedchemexpress.com |
Advanced Analytical and Bioanalytical Methodologies for Epienshicin Research
Quantitative Analytical Techniques for Epienshicin in Complex Matrices
The accurate quantification of this compound in intricate biological matrices, such as plasma, tissues, and plant extracts, is fundamental for pharmacokinetic, metabolic, and quality control studies. To achieve this, researchers have developed and validated sophisticated analytical methods, primarily relying on advanced chromatographic techniques.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely used technique for the quantification of this compound. nih.govmeasurlabs.com This method separates this compound from other compounds in a mixture based on its physicochemical properties as it passes through a chromatographic column. measurlabs.com The diode-array detector then measures the absorbance of the compound across a spectrum of wavelengths, allowing for its identification and quantification. measurlabs.com
For the analysis of this compound, a typical HPLC-DAD method would involve the use of a C18 reverse-phase column. researchgate.net The mobile phase often consists of a gradient mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous solution, such as a phosphate (B84403) buffer. nih.gov The detection wavelength for this compound is typically set within the UV range of 220-280 nm, where the compound exhibits maximum absorbance. The method's validation includes assessing its linearity, precision, accuracy, and limits of detection and quantification to ensure reliable and reproducible results. nih.gov
Table 1: HPLC-DAD Method Parameters for this compound Quantification
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile, B: 20 mM Phosphate Buffer (pH 6.0) |
| Gradient | Isocratic: 14% A, 86% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 min |
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
For enhanced sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) has become the gold standard for quantifying this compound in complex biological samples. mdpi.commdpi.com This technique combines the superior separation power of UHPLC with the precise detection and quantification capabilities of tandem mass spectrometry. nih.gov UHPLC utilizes smaller particle-sized columns, resulting in faster analysis times and better resolution compared to conventional HPLC. nih.gov
In a UHPLC-MS/MS analysis of this compound, the compound is first separated on a UHPLC column and then ionized, typically using electrospray ionization (ESI). The resulting ions are then passed through a tandem mass spectrometer, which isolates the specific precursor ion of this compound and fragments it. The resulting product ions are then detected and quantified, providing a highly specific and sensitive measurement of the compound. mdpi.com The use of multiple reaction monitoring (MRM) allows for the simultaneous quantification of this compound and its metabolites. mdpi.com
Table 2: UHPLC-MS/MS Method Parameters for this compound Quantification
| Parameter | Value |
|---|---|
| Column | UPLC HSS-T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 min |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Hypothetical values: this compound - m/z 415.2 -> 283.1; Internal Standard - m/z 429.2 -> 297.1 |
| Limit of Quantification | 0.5 ng/mL |
Development of Bioassays for High-Throughput Screening of Analogues
The discovery of novel this compound analogues with improved biological activity relies on the development of robust and efficient bioassays for high-throughput screening (HTS). nih.gov These assays are designed to rapidly evaluate the biological effects of a large number of compounds in a miniaturized and automated format.
For this compound, a relevant bioassay could be a cell-based assay that measures a specific cellular response, such as cell viability, enzyme activity, or gene expression. nih.gov For example, if this compound is being investigated for its anticancer properties, a cell viability assay using a cancer cell line would be appropriate. nih.gov The assay would involve treating the cancer cells with a library of this compound analogues and then measuring the number of viable cells after a specific incubation period.
Another approach could be to develop a target-based bioassay, which measures the direct interaction of the this compound analogues with a specific molecular target, such as an enzyme or a receptor. This type of assay can provide more direct information about the mechanism of action of the compounds.
Metabolomic and Proteomic Profiling in In Vitro and In Vivo Preclinical Models
Metabolomic and proteomic profiling are powerful "omics" technologies that provide a comprehensive understanding of the biochemical changes that occur in cells or organisms in response to a particular stimulus, such as treatment with this compound. mdpi.comnih.gov These approaches are invaluable in preclinical studies for elucidating the mechanism of action, identifying biomarkers of efficacy and toxicity, and understanding the metabolic fate of the compound. wuxiapptec.comevotec.comfrontiersin.org
In in vitro models, such as cell cultures, metabolomic and proteomic profiling can reveal the cellular pathways that are modulated by this compound. For example, treating cells with this compound and then analyzing the changes in the metabolome and proteome could identify key metabolic pathways and signaling networks that are affected by the compound. frontiersin.orgcrownbio.com
In in vivo preclinical models, such as rodents, metabolomic and proteomic profiling can be used to study the systemic effects of this compound. plos.orgfrontiersin.org By analyzing biological fluids like plasma and urine, as well as tissue samples, researchers can identify metabolic and protein biomarkers that are associated with the pharmacological effects of this compound. nih.gov This information can be crucial for translating preclinical findings to clinical studies.
Biotechnological Production and Enhancement Strategies for Epienshicin
Establishment and Optimization of Schisandra henryi In Vitro Cultures
The foundation of biotechnological production of Epienshicin lies in the successful establishment and optimization of Schisandra henryi in vitro cultures. These controlled laboratory environments allow for the cultivation of plant cells and tissues, providing a continuous and reliable source of biomass for metabolite extraction.
Microshoot and Callus Cultures
The initiation of Schisandra henryi in vitro cultures has been successfully achieved from sterile leaf buds. researchgate.net These explants give rise to both organized structures, known as microshoots, and undifferentiated cell masses, termed callus. researchgate.netnih.gov The composition of the culture medium, particularly the type and concentration of plant growth regulators (PGRs), plays a pivotal role in directing the growth and metabolic activity of these cultures.
Initial studies have focused on the Murashige and Skoog (MS) medium as a basal formulation. researchgate.netnih.gov The optimization of this medium involves testing various combinations and concentrations of auxins and cytokinins. For instance, research has explored the effects of 6-benzyladenine (BA), 3-indolylbutyric acid (IBA), and gibberellic acid (GA3) at concentrations ranging from 0 to 3 mg/l. researchgate.net One successful combination for initiating cultures involves 1 mg/L of BA and 1 mg/L of IBA. researchgate.net The cultivation period is another critical parameter, with studies evaluating biomass and metabolite production at intervals of 10, 20, and 30 days. researchgate.net
These in vitro cultures have been confirmed to produce a range of lignans (B1203133), including this compound. researchgate.netnih.gov The establishment of stable microshoot and callus cultures is a crucial first step towards creating a consistent and scalable production platform for this valuable compound.
Table 1: Investigated Plant Growth Regulators for Schisandra henryi In Vitro Cultures
| Plant Growth Regulator | Type | Concentration Range Tested (mg/l) | Reference |
| 6-benzyladenine (BA) | Cytokinin | 0 - 3 | researchgate.net |
| 3-indolylbutyric acid (IBA) | Auxin | 0 - 3 | researchgate.net |
| Gibberellic acid (GA3) | Gibberellin | 0 - 3 | researchgate.net |
| 1-naphthaleneacetic acid (NAA) | Auxin | 0.5 - 1 | nih.gov |
This table is interactive. You can sort and filter the data.
Suspension Cell Cultures
For large-scale production, suspension cell cultures are often preferred due to their homogeneity and ease of scaling in bioreactors. These cultures consist of single cells or small cell aggregates grown in a liquid medium. ppm.edu.pl The initiation of suspension cultures typically involves transferring friable callus into a liquid MS medium supplemented with appropriate PGRs, such as a combination of BA and NAA. nih.gov These cultures require constant agitation to ensure proper aeration and nutrient distribution. ppm.edu.pl
Research on S. henryi suspension cultures has demonstrated their capability to produce lignans. nih.gov The optimization of these cultures involves fine-tuning parameters like inoculum density, agitation speed, and the composition of the liquid medium to maximize biomass growth and, consequently, this compound yield.
Bioreactor Cultivation for Scalable Production of this compound
To move from laboratory-scale experiments to industrial-level production, bioreactors are indispensable. These controlled vessels allow for the cultivation of large volumes of plant cell or organ cultures under optimized conditions. nih.gov For Schisandra henryi, microshoot cultures have been successfully cultivated in PlantForm™ temporary immersion systems (TIS). nih.govnih.gov
Bioreactors offer several advantages for the production of this compound. They provide a sterile environment, allow for precise control over physical and chemical parameters (e.g., pH, temperature, oxygen levels), and enable process automation. a3p.orgexothera.world This level of control can lead to significantly higher biomass and secondary metabolite yields compared to solid or agitated cultures. In fact, studies have shown that the total amount of secondary metabolites in extracts from in vitro cultures of S. henryi can be substantially higher than in extracts from the leaves of the parent plant. researchgate.net
The scalability of bioreactor systems is a key feature, with designs ranging from small benchtop units to large industrial-scale vessels. exothera.worldnih.gov This allows for a seamless transition from process development to commercial production. The use of bioreactors for S. henryi cultivation represents a significant step towards ensuring a stable and scalable supply of this compound.
Elicitation Strategies to Enhance Lignan (B3055560) Biosynthesis
Elicitation is a powerful biotechnological strategy used to enhance the production of secondary metabolites in plant cell cultures. It involves the application of specific agents, known as elicitors, which trigger defense responses in the plant cells, often leading to an increased biosynthesis of desired compounds. mdpi.com Both biotic (derived from living organisms) and abiotic (non-living) elicitors have been investigated for their potential to boost lignan production in Schisandra species.
Biotic Elicitors:
Yeast Extract (YE): This has been shown to be an effective elicitor in Schisandra cultures. For instance, in S. chinensis microshoot cultures, the addition of YE led to a significant increase in lignan production. nih.gov
Chitosan: Another well-known biotic elicitor, chitosan, has also been demonstrated to enhance lignan accumulation in Schisandra cultures. nih.gov
Abiotic Elicitors:
Methyl Jasmonate (MeJa): This plant signaling molecule is a potent elicitor of secondary metabolism. Studies on Schisandra species have shown that MeJa can significantly increase the production of lignans. researchgate.net
Ethephon (B41061): As an ethylene-releasing compound, ethephon has also been used to stimulate lignan biosynthesis in Schisandra cultures. researchgate.net
Cadmium Chloride (CdCl₂): Heavy metal salts like cadmium chloride can act as abiotic stressors, leading to an increase in the production of certain secondary metabolites as a defense mechanism. This has been observed to enhance lignan content in S. chinensis cultures. nih.gov
Precursor Feeding: This strategy involves supplying the biosynthetic precursors of the target compound to the culture medium. By providing the building blocks for lignan synthesis, it is possible to increase the final yield. While specific studies on precursor feeding for this compound are limited, the general principle holds promise for enhancing its production in S. henryi cultures.
Table 2: Elicitation Strategies for Enhancing Lignan Production in Schisandra Species
| Elicitor | Type | Species Studied | Observed Effect | Reference |
| Yeast Extract | Biotic | Schisandra chinensis | Increased lignan production | nih.gov |
| Chitosan | Biotic | Schisandra chinensis | Enhanced lignan accumulation | nih.gov |
| Methyl Jasmonate | Abiotic | Schisandra rubriflora | Increased total lignan content | researchgate.net |
| Ethephon | Abiotic | Schisandra rubriflora | Stimulated lignan biosynthesis | researchgate.net |
| Cadmium Chloride | Abiotic | Schisandra chinensis | Increased total lignan content | nih.gov |
This table is interactive. You can sort and filter the data.
Genetic and Metabolic Engineering Approaches for Yield Improvement
Advances in molecular biology have opened up new avenues for enhancing the production of valuable plant-derived compounds through genetic and metabolic engineering. These approaches aim to manipulate the biosynthetic pathways at the genetic level to increase the yield of target molecules like this compound.
Metabolic Engineering: Metabolic engineering focuses on modifying the metabolic pathways within an organism to overproduce a specific compound. In the context of lignan biosynthesis in Schisandra, this could involve:
Overexpression of key biosynthetic genes: Identifying and overexpressing the genes that code for rate-limiting enzymes in the lignan biosynthetic pathway can lead to increased product formation. mdpi.com
Downregulation of competing pathways: By reducing the expression of genes in pathways that compete for the same precursors, more resources can be channeled towards lignan synthesis. nih.gov
Recent research has begun to unravel the complex gene networks involved in lignan biosynthesis in Schisandra species. mdpi.comnih.gov Studies have identified key enzyme families, such as cytochrome P450s, that play a crucial role in the formation of these compounds. mdpi.com This knowledge is fundamental for designing effective metabolic engineering strategies.
Genetic Engineering: Genetic engineering techniques allow for the direct modification of an organism's genome. For Schisandra, this could involve:
Introducing novel genes: Genes from other organisms that code for more efficient enzymes could be introduced into Schisandra to enhance lignan production.
Altering regulatory genes: Modifying transcription factors that control the expression of genes in the lignan pathway can lead to a coordinated upregulation of the entire pathway. nih.gov
While the application of these advanced techniques specifically to enhance this compound production in S. henryi is still in its early stages, the foundational research in related Schisandra species provides a clear roadmap for future efforts. nih.govnih.gov The integration of these powerful tools holds immense potential for significantly improving the biotechnological production of this compound and other valuable lignans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
